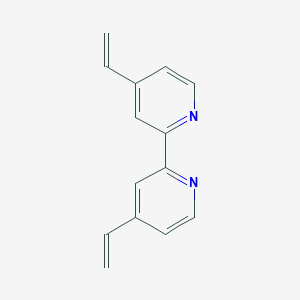

4,4'-Divinyl-2,2'-bipyridine

Vue d'ensemble

Description

4,4’-Divinyl-2,2’-bipyridine: is an organic compound that belongs to the bipyridine family. It consists of two pyridine rings connected by a carbon-carbon double bond at the 4 and 4’ positions. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4,4’-Divinyl-2,2’-bipyridine can be synthesized from 4,4’-dimethyl-2,2’-bipyridine through a multi-step reaction sequence. The process involves the following steps:

Oxidation: 4,4’-dimethyl-2,2’-bipyridine is oxidized to form 4,4’-dicarboxy-2,2’-bipyridine.

Esterification: The dicarboxy compound is then esterified to produce 4,4’-diester-2,2’-bipyridine.

Reduction: The ester is reduced to form 4,4’-dihydroxy-2,2’-bipyridine.

Dehydration: The dihydroxy compound undergoes dehydration to yield 4,4’-diformyl-2,2’-bipyridine.

Vinylation: Finally, the diformyl compound is subjected to a Wittig reaction to produce 4,4’-divinyl-2,2’-bipyridine.

Industrial Production Methods: While the laboratory synthesis of 4,4’-divinyl-2,2’-bipyridine is well-documented, industrial production methods are less commonly reported. the principles of scaling up laboratory procedures, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.

Analyse Des Réactions Chimiques

Types of Reactions: 4,4’-Divinyl-2,2’-bipyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can yield hydrogenated products.

Substitution: The vinyl groups can participate in substitution reactions, leading to the formation of various substituted bipyridines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.

Major Products:

Oxidation: Epoxides and other oxidized derivatives.

Reduction: Hydrogenated bipyridines.

Substitution: Substituted bipyridines with various functional groups.

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula : C₁₄H₁₄N₂

Molecular Weight : 210.27 g/mol

CAS Number : 18511-69-8

Density : 1.1 g/cm³

Boiling Point : 420 °C

The structure of 4,4'-Divinyl-2,2'-bipyridine consists of two pyridine rings connected by vinyl groups at the 4 and 4' positions. This configuration enhances its reactivity and ability to form coordination complexes.

Coordination Chemistry

This compound serves as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are crucial for various catalytic processes. These complexes are utilized in:

- Catalysis : The compound enhances the efficiency of metal-catalyzed reactions by stabilizing metal ions.

- Synthesis of Nanomaterials : It is used as a stabilizer for metal nanoparticles, improving their catalytic properties and recyclability .

Biological Applications

In biological research, this compound has been explored for its interactions with biomolecules:

- Metal-Protein Interactions : It is employed to study the binding properties of metal ions to proteins, aiding in the understanding of metalloproteins .

- Drug Delivery Systems : Functionalized with other compounds, it shows potential in targeted drug delivery applications. For example, it has been incorporated into systems designed for slow release of anticancer agents .

Material Science

The compound is also significant in material science:

- Organic Photovoltaics (OPVs) : Used as a hole transport material in organic solar cells due to its electron-deficient nature .

- Conductive Polymers : It contributes to the development of advanced conductive materials essential for electronic applications .

Case Study 1: Catalytic Applications

A study demonstrated that this compound ligands significantly improved the catalytic activity of ruthenium-based complexes in dye-sensitized solar cells (DSSCs). The integration of this compound enhanced the efficiency and stability of the solar cells under operational conditions .

Case Study 2: Drug Delivery

Research involving diatomaceous earth microparticles functionalized with vitamin B12 and loaded with ruthenium complexes containing this compound showed promising results for targeted drug delivery systems. This approach allowed for controlled release in lipophilic environments such as cell membranes .

Comparative Data Table

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Coordination Chemistry | Stabilizer for metal nanoparticles | Enhanced catalytic efficiency |

| Biological Research | Metal-protein interaction studies | Insights into metalloprotein functions |

| Material Science | Hole transport layer in OPVs | Improved energy conversion efficiency |

| Drug Delivery | Targeted anticancer agent delivery | Controlled release mechanisms |

Mécanisme D'action

The mechanism of action of 4,4’-divinyl-2,2’-bipyridine largely depends on its role as a ligand in metal complexes. The compound coordinates with metal ions through its nitrogen atoms, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as oxidation, reduction, and polymerization. The molecular targets and pathways involved are specific to the metal and the type of reaction being catalyzed .

Comparaison Avec Des Composés Similaires

- 4,4’-Dimethyl-2,2’-bipyridine

- 4,4’-Dicarboxy-2,2’-bipyridine

- 4,4’-Diester-2,2’-bipyridine

- 4,4’-Dihydroxy-2,2’-bipyridine

- 4,4’-Diformyl-2,2’-bipyridine

Comparison: 4,4’-Divinyl-2,2’-bipyridine is unique due to the presence of vinyl groups, which impart distinct electronic properties and reactivity. Compared to its dimethyl, dicarboxy, diester, dihydroxy, and diformyl analogs, the divinyl derivative exhibits enhanced ability to participate in polymerization and other addition reactions. This makes it particularly valuable in the synthesis of advanced materials and in catalytic applications .

Activité Biologique

4,4'-Divinyl-2,2'-bipyridine is a bipyridine derivative characterized by the presence of two vinyl groups at the 4,4' positions of the bipyridine structure. This compound has garnered attention in various fields, particularly in coordination chemistry and biological applications due to its potential as a ligand for metal complexes. The biological activity of this compound and its metal complexes has been explored for their antimicrobial and anticancer properties.

Synthesis of this compound

The synthesis of this compound typically involves several steps starting from 4,4'-dimethyl-2,2'-bipyridine. The general synthetic route includes:

- Oxidation : Converting 4,4'-dimethyl-2,2'-bipyridine to a dicarboxylic acid derivative.

- Esterification : Formation of diester intermediates.

- Reduction : Producing dihydroxy derivatives.

- Dehydration : Yielding diformyl compounds.

- Vinylation : Utilizing a Wittig reaction to introduce vinyl groups.

This multi-step process can achieve an overall yield of approximately 12% .

Antimicrobial Properties

Research indicates that metal complexes of this compound exhibit significant antimicrobial activity. These complexes have been tested against various bacterial strains and fungi, demonstrating effectiveness that varies based on the metal used and the specific structure of the complex .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays:

- Cytotoxicity Tests : In vitro studies have shown that certain metal complexes derived from this compound exhibit selective cytotoxicity towards cancer cell lines such as HeLa (cervical cancer), HCT-15 (colorectal cancer), and MCF7 (breast cancer). For instance, ruthenium complexes containing this ligand have shown substantial cytotoxic effects while sparing normal cells .

- Mechanism of Action : The proposed mechanism involves DNA binding through groove interactions and the generation of reactive oxygen species (ROS) leading to apoptosis in cancer cells .

Case Studies

- Ruthenium Complexes : A study demonstrated that ruthenium(II) complexes with this compound showed enhanced DNA binding affinity and significant antioxidant activity compared to their counterparts without carboxylic acid functionalities .

- Copper Complexes : Another investigation focused on copper complexes which exhibited notable antibacterial activity against Gram-positive bacteria. The study highlighted the influence of the ligand's structure on the biological efficacy .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities observed with different metal complexes of this compound:

| Metal Complex | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| Ruthenium Complex | High | Significant | DNA intercalation and ROS generation |

| Copper Complex | Moderate | Low | Disruption of cellular membranes |

| Zinc Complex | Low | Moderate | Inhibition of enzyme activity |

Propriétés

IUPAC Name |

4-ethenyl-2-(4-ethenylpyridin-2-yl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-3-11-5-7-15-13(9-11)14-10-12(4-2)6-8-16-14/h3-10H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMFFWBJSTXNLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=NC=C1)C2=NC=CC(=C2)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.